

Characterization of 2-(tert-Butyl)isonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(tert-Butyl)isonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **2-(tert-Butyl)isonicotinic acid**, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic data, a plausible synthetic route, and an analysis of its potential biological significance based on structure-activity relationships of related compounds.

Core Data Summary

The fundamental properties of **2-(tert-Butyl)isonicotinic acid** are summarized below.

Property	Value	Reference
CAS Number	91940-84-0	
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1]
Appearance	White to off-white solid	[1][2]
Purity	≥98.0% (by NMR)	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(tert-Butyl)isonicotinic acid** is not readily available in published literature, a plausible and efficient two-step synthetic route can be proposed. This pathway involves the synthesis of the intermediate 2-tert-butyl-4-methylpyridine, followed by its oxidation to the desired carboxylic acid.

Step 1: Synthesis of 2-tert-butyl-4-methylpyridine

This procedure is adapted from established methods for the alkylation of pyridines.

Materials:

- 4-Methylpyridine (γ -picoline)
- tert-Butyllithium (in pentane or heptane)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylpyridine (1 equivalent) in anhydrous THF.
- Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Slowly add tert-butyllithium (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, maintaining the temperature below $-70\text{ }^\circ\text{C}$.
- After the addition is complete, stir the reaction mixture at $-78\text{ }^\circ\text{C}$ for 2 hours.

- Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
- Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-tert-butyl-4-methylpyridine.

Step 2: Oxidation of 2-tert-butyl-4-methylpyridine to 2-(tert-Butyl)isonicotinic acid

This oxidation protocol is based on standard methods for the conversion of alkylpyridines to pyridinecarboxylic acids.[3]

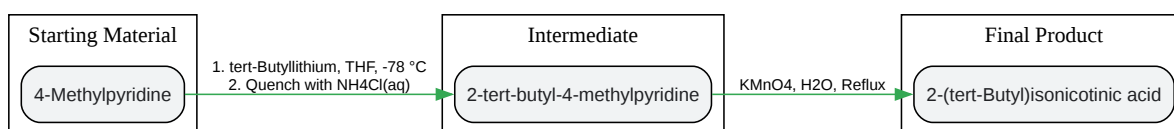
Materials:

- 2-tert-butyl-4-methylpyridine
- Potassium permanganate (KMnO_4)
- Water
- Hydrochloric acid (HCl)
- Sodium bisulfite (NaHSO_3)
- Round-bottom flask, reflux condenser, and a heating mantle.

Procedure:

- In a round-bottom flask, suspend 2-tert-butyl-4-methylpyridine (1 equivalent) in water.
- Heat the mixture to reflux.

- Slowly and portion-wise, add potassium permanganate (3 equivalents) to the refluxing mixture.
- Continue refluxing for 6-8 hours, or until the purple color of the permanganate has disappeared.
- Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO_2) precipitate.
- Wash the precipitate with a small amount of hot water.
- Combine the filtrate and washings, and cool in an ice bath.
- Acidify the solution to a pH of approximately 4-5 with concentrated HCl. A white precipitate should form.
- If any residual permanganate color persists, add a small amount of sodium bisulfite solution until the solution is colorless.
- Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield **2-(tert-Butyl)isonicotinic acid**.



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Caption: Proposed synthesis pathway for **2-(tert-Butyl)isonicotinic acid**.

Physicochemical Characterization

While comprehensive experimental data for **2-(tert-Butyl)isonicotinic acid** is not widely published, the following table summarizes known and inferred properties.

Property	Expected/Observed Value	Basis of Information
Melting Point	Not experimentally determined in available literature. Likely to be a high-melting solid, similar to isonicotinic acid (≥ 300 °C).	Inferred from the properties of the parent compound, isonicotinic acid.[4]
pKa	Not experimentally determined. The pKa of isonicotinic acid is 4.96. The electron-donating tert-butyl group at the 2-position may slightly increase the basicity of the pyridine nitrogen.	Inferred from the pKa of isonicotinic acid.[3]
Solubility	Sparingly soluble in cold water, more soluble in hot water. Likely soluble in polar organic solvents like DMSO and methanol.	Inferred from the properties of isonicotinic acid and general organic principles.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of **2-(tert-Butyl)isonicotinic acid** can be confirmed by ^1H and ^{13}C NMR spectroscopy.

^1H NMR (500 MHz, DMSO- d_6)	^{13}C NMR (125 MHz, DMSO- d_6)
Chemical Shift (ppm)	Assignment
~13.5 (br s, 1H)	Carboxylic acid proton
~8.6 (d, 1H)	Pyridine H6
~7.8 (d, 1H)	Pyridine H5
~7.7 (s, 1H)	Pyridine H3
1.35 (s, 9H)	tert-Butyl protons

Note: The chemical shifts are approximate and based on typical values for similar structures. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and temperature.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(tert-Butyl)isonicotinic acid** is expected to show the following characteristic absorption bands:

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300-2500 (broad)	O-H stretch of the carboxylic acid (hydrogen-bonded)
~2960	C-H stretch of the tert-butyl group
~1700	C=O stretch of the carboxylic acid
~1600, ~1480	C=C and C=N stretching vibrations of the pyridine ring

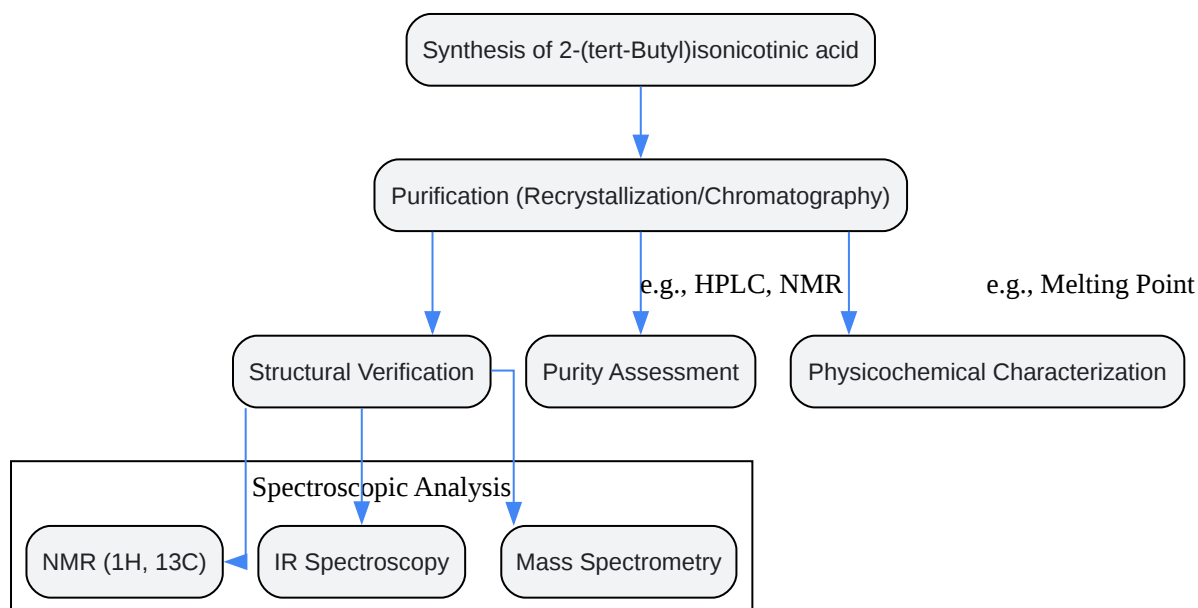
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-(tert-Butyl)isonicotinic acid** is expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely include:

- Loss of a methyl group (-CH₃): A fragment at m/z = 164.
- Loss of the tert-butyl group (-C(CH₃)₃): A prominent fragment at m/z = 122.
- Decarboxylation (-COOH): A fragment at m/z = 134.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of **2-(tert-Butyl)isonicotinic acid** is outlined below.



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Caption: General workflow for the synthesis and characterization.

Biological Significance and Potential Applications

While there is no specific biological data available for **2-(tert-Butyl)isonicotinic acid**, its structural similarity to known bioactive molecules, particularly in the isonicotinic acid class, suggests potential for biological activity.

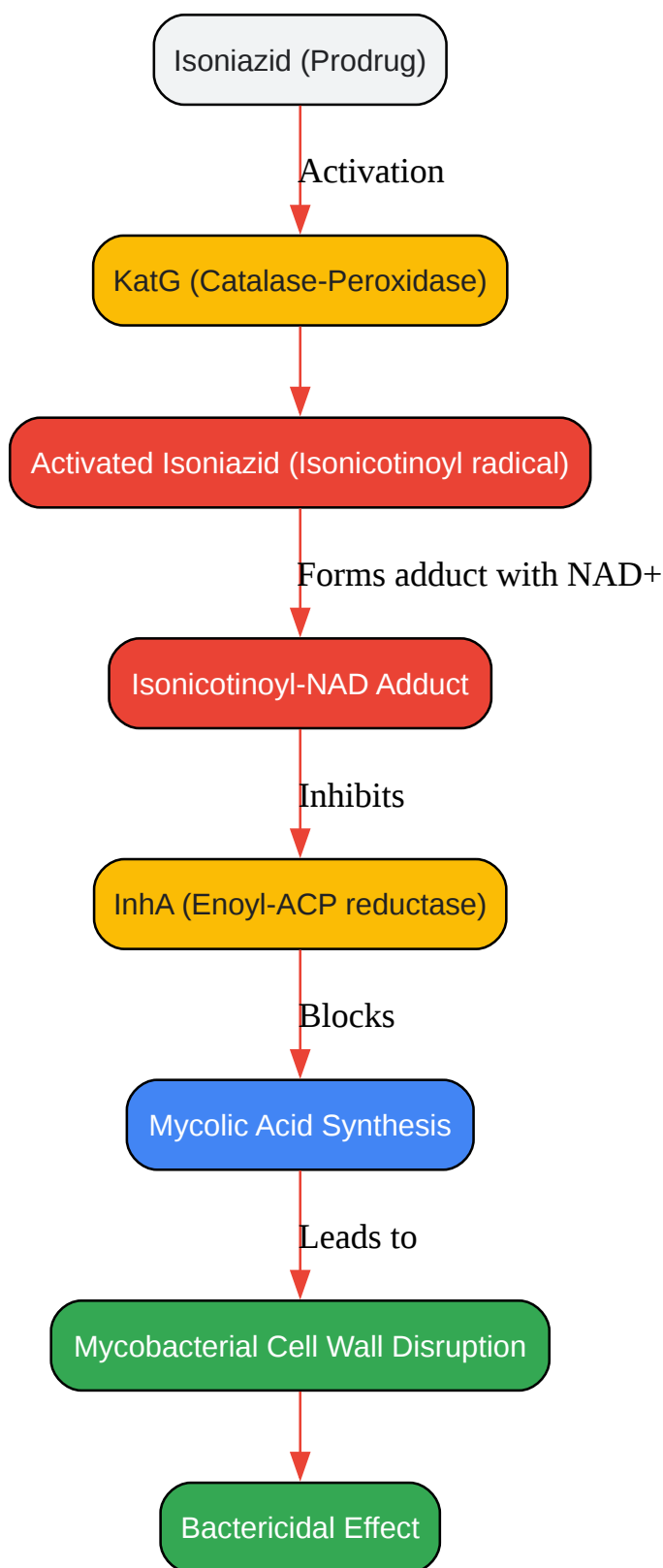
Structure-Activity Relationship (SAR) in Isonicotinic Acid Derivatives

Isonicotinic acid hydrazide (isoniazid) is a cornerstone drug for the treatment of tuberculosis.[5] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Studies on the SAR of isoniazid derivatives have shown that substitution at the 2-position of the pyridine ring is generally well-tolerated and can lead to compounds with significant antimycobacterial activity.[6] For instance, 2-methylisonicotinic acid hydrazide has demonstrated activity comparable to isoniazid.[7]

The presence of a bulky, lipophilic tert-butyl group at the 2-position of the isonicotinic acid scaffold in the title compound could influence its pharmacokinetic and pharmacodynamic properties. The increased lipophilicity might enhance cell membrane permeability, potentially leading to improved uptake by mycobacteria. However, the steric bulk of the tert-butyl group could also hinder the interaction with the target enzyme, KatG, which is responsible for the activation of isoniazid. Further biological evaluation is required to determine the specific effects of this substitution.

Mechanism of Action of Isoniazid (A Related Compound)

The established mechanism of action for isoniazid provides a framework for understanding the potential biological targets of **2-(tert-Butyl)isonicotinic acid** derivatives.



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Caption: Mechanism of action of the related compound, Isoniazid.

Conclusion

2-(tert-Butyl)isonicotinic acid is a molecule of interest with potential applications in drug discovery, particularly in the development of new anti-tuberculosis agents. This guide provides a foundational understanding of its synthesis, and physicochemical and spectroscopic properties. While direct biological data is currently lacking, the established activity of related isonicotinic acid derivatives provides a strong rationale for its further investigation. The detailed protocols and compiled data herein serve as a valuable resource for researchers initiating studies on this compound.

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